molecular formula C12H12N2O2 B3393636 Quinazolin-4-yl-acetic acid ethyl ester CAS No. 36926-85-9

Quinazolin-4-yl-acetic acid ethyl ester

Cat. No.: B3393636
CAS No.: 36926-85-9
M. Wt: 216.24 g/mol
InChI Key: FSSSRTNFQNKUJV-UHFFFAOYSA-N
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Description

Quinazolin-4-yl-acetic acid ethyl ester is a derivative of quinazolinone, a heterocyclic compound . It is related to the (4-Oxo-4H-quinazolin-3-yl)-acetic acid methyl ester . The quinazolinone ring is a crucial part of many biologically active compounds .


Synthesis Analysis

Quinazolinone derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A one-pot intermolecular annulation reaction of o-amino benzamides and thiols has been used for the efficient synthesis of quinazolin-4(3H)-ones .


Molecular Structure Analysis

The molecular structure of this compound can be characterized using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Quinazolinone derivatives have been found to undergo various chemical reactions. For example, the Aza-Diels-Alder reaction involving the coupling of imine and electron-rich alkene has been used for the synthesis of quinazolinone derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined, and its molecular weight can be calculated .

Mechanism of Action

While the specific mechanism of action for Quinazolin-4-yl-acetic acid ethyl ester is not mentioned in the search results, quinazolinone derivatives have been found to exhibit a wide range of biological activities. For instance, they have been used as aldose reductase inhibitors, which play a crucial role in the metabolism of glucose under conditions of hyperglycemia related to diabetes .

Future Directions

The future directions for research on Quinazolin-4-yl-acetic acid ethyl ester could involve further exploration of its biological activities and potential applications in medicine. Additionally, new synthetic methods could be developed to improve the efficiency of its synthesis .

Properties

IUPAC Name

ethyl 2-quinazolin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)7-11-9-5-3-4-6-10(9)13-8-14-11/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSSRTNFQNKUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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